molecular formula C10H11NO2 B3031300 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- CAS No. 23863-09-4

2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-

Cat. No.: B3031300
CAS No.: 23863-09-4
M. Wt: 177.2 g/mol
InChI Key: CRBVBCJIYONNNP-UHFFFAOYSA-N
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Description

Historical Context of 2H-1,4-Benzoxazin-3(4H)-one Scaffold Research

Early Discoveries and Isolation from Natural Sources

The initial intrigue surrounding the benzoxazinone (B8607429) core structure stemmed from its identification in various plant species. These compounds, often referred to as benzoxazinoids, are a class of secondary metabolites that play a crucial role in the defense mechanisms of plants. jddtonline.info They have been isolated from a range of plant families, including Gramineae (grasses), Acanthaceae, and Ranunculaceae. jddtonline.info

Some of the most well-known naturally occurring benzoxazinones include 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA). These compounds are found in important cereal crops like wheat, maize, and rye and are recognized for their role in protecting the plants against pests such as bacteria, fungi, and insects. jddtonline.info The discovery of these natural benzoxazinones laid the foundation for future research into the biological activities of this class of compounds.

Evolution of Synthetic Methodologies for Benzoxazinones

The promising biological activities of naturally occurring benzoxazinones spurred the development of various synthetic routes to access the core scaffold and its derivatives. Early methods often involved multi-step procedures. A significant advancement came with methods starting from readily available precursors like anthranilic acids. mdpi.com For instance, the reaction of anthranilic acids with agents like acetic anhydride (B1165640) or aroyl chlorides provided a pathway to 2-substituted 4H-3,1-benzoxazin-4-ones. mdpi.comwisdomlib.org

Over time, more efficient and versatile synthetic strategies have emerged. These include:

O-alkylation of 2-nitrophenols followed by reductive cyclization: This two-step process has been utilized for the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. researchgate.netnih.gov

Phase-transfer catalysis: This technique has been employed for the N-alkylation of the benzoxazinone scaffold, allowing for the introduction of various substituents on the nitrogen atom.

Modern catalytic methods: More recent approaches have focused on transition-metal-catalyzed reactions, such as copper-catalyzed decarboxylative coupling and intramolecular C-H activation strategies, to construct the benzoxazinone ring system with high efficiency and atom economy. mdpi.comnih.gov

These evolving synthetic methodologies have been instrumental in enabling the systematic exploration of the structure-activity relationships of benzoxazinone derivatives.

Recognition of Benzoxazinone as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

The 2H-1,4-benzoxazin-3(4H)-one scaffold is widely recognized as a "privileged scaffold" in the fields of chemical biology and medicinal chemistry. nih.gov This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

The benzoxazinone core is a key structural component in molecules exhibiting a wide range of biological effects, including:

Anti-inflammatory jddtonline.info

Antimicrobial and Antifungal jddtonline.inforesearchgate.netnih.gov

Anticancer jddtonline.info

Antiviral nih.gov

Antidepressant jddtonline.info

Herbicidal

This diverse bioactivity has made the benzoxazinone nucleus a focal point for drug discovery and development programs. nih.gov Researchers have synthesized numerous derivatives by modifying the core structure at various positions to optimize potency and selectivity for specific biological targets. nih.govekb.eg

Scope and Research Objectives for 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-

While specific, in-depth research focused exclusively on 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- is not prominently featured in the surveyed literature, the research objectives for this compound can be inferred from studies on analogous N-substituted and other substituted benzoxazinones. The primary goal of synthesizing and studying derivatives like the 4-ethyl analog is to systematically explore how modifications to the core benzoxazinone structure influence its biological activity.

Based on the broader research context, the key objectives for investigating 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- would likely include:

Synthesis and Characterization: The initial step would be the efficient chemical synthesis of the target compound, likely through N-alkylation of the parent 2H-1,4-benzoxazin-3(4H)-one, followed by thorough characterization of its chemical structure and properties.

Screening for Biological Activity: A primary objective would be to screen the compound for a range of biological activities that are characteristic of the benzoxazinone class. This would likely involve:

Herbicidal Activity: A study on N-substituted benzoxazinone derivatives demonstrated that some compounds exhibited significant herbicidal activity. nyxxb.cn Therefore, evaluating the potential of the 4-ethyl derivative as a herbicide would be a logical research direction.

Antifungal and Antimicrobial Activity: Research on the isomeric compound, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, has shown potent antifungal activity against various phytopathogenic fungi. researchgate.netnih.gov This suggests that the 4-ethyl derivative should also be investigated for its potential as an antifungal or antimicrobial agent. ekb.eg

Anti-inflammatory Activity: Given that anti-inflammatory properties are a well-documented feature of the benzoxazinone scaffold, investigating the ability of the 4-ethyl derivative to modulate inflammatory pathways would be a significant research objective. jddtonline.infonih.gov

Enzyme Inhibition: Benzoxazinone derivatives have been reported as inhibitors of various enzymes, including serine proteases like human leukocyte elastase. wisdomlib.org Investigating the inhibitory potential of the 4-ethyl derivative against relevant enzymatic targets could uncover novel therapeutic applications.

The table below summarizes the potential areas of investigation for 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- based on the known activities of the parent scaffold and its other derivatives.

Research AreaRationaleKey Findings in Related Compounds
Herbicidal Activity N-substitution can impart herbicidal properties.Some N-substituted benzoxazinones show high inhibition rates against certain weeds. nyxxb.cn
Antifungal Activity The benzoxazinone core is a known antifungal pharmacophore.2-ethyl-2H-1,4-benzoxazin-3(4H)-one exhibits potent antifungal activity. researchgate.netnih.gov
Anti-inflammatory Activity A common biological activity of the benzoxazinone scaffold.Numerous derivatives show significant anti-inflammatory effects. jddtonline.infonih.gov
Antimicrobial Activity Broad-spectrum antimicrobial potential has been observed.Various derivatives have been screened against bacterial and fungal strains. ekb.eg
Enzyme Inhibition Potential to interact with and inhibit various enzymes.Inhibition of serine proteases has been reported. wisdomlib.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-11-8-5-3-4-6-9(8)13-7-10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBVBCJIYONNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551430
Record name 4-Ethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23863-09-4
Record name 4-Ethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2h 1,4 Benzoxazin 3 4h One, 4 Ethyl and Its Derivatives

Established Synthetic Routes to the 2H-1,4-Benzoxazin-3(4H)-one Core Structure

Multi-Step Organic Synthesis Approaches

A prominent multi-step approach for the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones involves an initial O-alkylation of 2-nitrophenols, followed by a catalytic reductive cyclization. tandfonline.comnih.gov This two-step process has been effectively utilized to produce a series of these compounds. tandfonline.comnih.gov The first step consists of the O-alkylation of various substituted 2-nitrophenols with reagents such as methyl 2-bromoalkanoates. tandfonline.comnih.gov This reaction yields 2-nitro ester intermediates. tandfonline.comnih.gov

The subsequent step is a "green" catalytic reductive cyclization of the purified 2-nitro ester intermediates. tandfonline.comnih.gov This transformation is typically carried out using a catalyst under a hydrogen atmosphere, leading to the formation of the desired 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. tandfonline.comnih.gov This methodology has been successfully applied to synthesize compounds like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives. tandfonline.com

Starting MaterialReagentIntermediateProductReference
2-NitrophenolsMethyl 2-bromoalkanoates2-Nitro ester intermediates2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones tandfonline.comnih.gov

The use of 2-nitrophenols and 2-aminophenols as starting materials represents a classical and straightforward pathway to the 2H-1,4-benzoxazin-3(4H)-one core. semanticscholar.org One of the most common methods involves the reaction of 2-aminophenols with 2-haloalkanoyl halides. asianpubs.org An alternative to this is the reduction of 2-nitrophenols to 2-aminophenols, which are then reacted with 2-haloalkanoyl halides. asianpubs.org

The cyclocondensation of o-aminophenols with α-halogeno-acyl bromides is a frequently employed strategy. researchgate.net Additionally, the reaction of 2-aminophenols with chloroacetyl chloride in the presence of a base like potassium carbonate can produce a 4H-benzoxazin-3-one intermediate, which can then be further alkylated or arylated to yield the final products. researchgate.net For instance, a series of novel 4H-benzoxazin-3-one derivatives were synthesized by first reacting o-aminophenol derivatives with chloroacetyl chloride, followed by reaction of the intermediate with various alkyl or aryl halides. researchgate.net

Starting MaterialReagent(s)Key TransformationProductReference
2-Aminophenols2-Haloalkanoyl halidesCyclocondensation2H-1,4-Benzoxazin-3(4H)-ones asianpubs.org
2-Nitrophenols1. Reducing agent 2. 2-Haloalkanoyl halidesReduction followed by cyclocondensation2H-1,4-Benzoxazin-3(4H)-ones asianpubs.org
o-Aminophenol derivatives1. Chloroacetyl chloride, K2CO3 2. Alkyl or aryl halidesTwo-step synthesis4-Substituted-2H-1,4-benzoxazin-3(4H)-ones researchgate.net

One-Pot Cascade Synthesis Strategies

One-pot cascade syntheses catalyzed by copper have emerged as an efficient method for constructing the 2H-1,4-benzoxazin-3(4H)-one scaffold. nih.govresearchgate.net A notable example is the copper(I)-catalyzed coupling of o-halophenols and 2-halo-amides. nih.gov This approach allows for the convenient synthesis of various 2H-1,4-benzoxazin-3(4H)-ones with diversity at three different positions on the scaffold, often in good to excellent yields. nih.gov

An efficient and convenient method involves a nucleophilic substitution of 2-halophenols with 2-chloroacetamides, followed by a CuI-catalyzed coupling cyclization. acs.orgnih.govacs.org This one-pot procedure benefits from simple reaction conditions and a short reaction time, making it an attractive method for the preparation of these medicinally relevant molecules. acs.orgnih.gov The reaction has been shown to be effective with a broad range of substrates. acs.orgnih.gov A ligand-free copper-catalyzed cascade reaction of substituted chloroacetamide with 2-halophenol has also been developed, addressing some of the typical issues encountered in these syntheses, such as the need for noble metals and ligands. researchgate.net

ReactantsCatalystKey TransformationProductReference
o-Halophenols and 2-Halo-amidesCuIOne-pot cascade coupling2H-1,4-Benzoxazin-3-(4H)-ones nih.govresearchgate.net
2-Halophenols and 2-ChloroacetamidesCuINucleophilic substitution followed by coupling cyclizationN-Substituted 2H-1,4-benzoxazin-3-(4H)-ones acs.orgnih.govacs.org

A palladium-catalyzed cascade protocol has also been established for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. researchgate.net This process involves an intermolecular O-alkylation followed by a spontaneous intramolecular amidation. researchgate.net

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, provides a powerful and efficient route to the 2H-1,4-benzoxazin-3(4H)-one core. asianpubs.orgnih.gov This method allows for the conversion of simply synthesized precursors into more complex molecular structures. asianpubs.org A general approach involves the reaction of a primary amine with chloroacetyl chloride to form a 2-chloro-N-substituted acetamide (B32628). asianpubs.org This acetamide then reacts with a 2-chlorophenol (B165306) in an O-alkylation step. asianpubs.org The resulting intermediate undergoes a Smiles rearrangement to furnish the desired 2H-1,4-benzoxazin-3(4H)-one. asianpubs.org

This synthetic strategy has been shown to be effective for preparing a variety of substituted 1,4-benzoxazinones, including sterically hindered molecules, in moderate to good yields. semanticscholar.orgasianpubs.orgresearchgate.net For example, the treatment of N-substituted 2-chloroacetamide (B119443) with substituted 2-chlorophenols in the presence of cesium carbonate in refluxing DMF afforded the corresponding 1,4-benzoxazinones in excellent yields. semanticscholar.orgresearchgate.net This synthetic pattern has been noted to be more efficient than conventional methods for the preparation of benzoxazines. nih.gov

The reaction mechanism is believed to proceed through a tandem coupling/Smiles rearrangement/cyclization process. researchgate.net

PrecursorsKey ReactionConditionsProductReference
Primary amine, Chloroacetyl chloride, 2-ChlorophenolSmiles RearrangementCesium carbonate, DMF2H-1,4-Benzoxazin-3(4H)-one asianpubs.org
N-Substituted 2-chloroacetamide, Substituted 2-chlorophenolsSmiles RearrangementCesium carbonate, refluxing DMFSubstituted 1,4-Benzoxazinones semanticscholar.orgresearchgate.net
Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. arkat-usa.org In the context of benzoxazinone (B8607429) synthesis, microwave-assisted protocols facilitate rapid and efficient cyclization and coupling reactions. researchgate.net

One-pot multicomponent reactions under microwave irradiation have proven particularly effective. For instance, a library of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines has been synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides using cesium carbonate (Cs2CO3) as a base in aqueous ethanol. arkat-usa.org This method, when conducted under microwave heating at 100°C, reduced the reaction time to a mere 3-5 minutes, a significant improvement over conventional methods. arkat-usa.org

Similarly, the synthesis of optically active N-substituted 2-methyl-2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-ones has been achieved by irradiating a mixture of a chlorobenzenethiol, a chiral N-substituted-2-chloropropanamide, and Cs2CO3 in dry N,N-dimethylformamide (DMF) at 130°C. dovepress.com These protocols highlight the capacity of microwave assistance to accelerate key bond-forming steps in the construction of the benzoxazinone core, often under solvent-free or reduced solvent conditions, contributing to more environmentally friendly procedures. arkat-usa.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazine (B1645224) Derivatives

Parameter Conventional Heating Microwave-Assisted Method Reference
Reactants 2-aminophenol (B121084), benzaldehyde, phenacyl bromide 2-aminophenol, benzaldehyde, phenacyl bromide arkat-usa.org
Catalyst/Base Cs2CO3 Cs2CO3 arkat-usa.org
Reaction Time Several hours 3-5 minutes arkat-usa.org
Yield Moderate Improved arkat-usa.org

| Work-up | Tedious | Easier | arkat-usa.org |

Targeted Synthesis of 4-Ethyl-Substituted 2H-1,4-Benzoxazin-3(4H)-one Derivatives

The introduction of an ethyl group at the N-4 position of the 2H-1,4-benzoxazin-3(4H)-one ring is a critical modification for tuning the molecule's properties. This substitution eliminates the hydrogen bond donor capacity of the amide nitrogen and introduces a lipophilic alkyl group, which can impact solubility, membrane permeability, and receptor binding interactions.

The most direct method for introducing the 4-ethyl group is the N-alkylation of a pre-formed 2H-1,4-benzoxazin-3(4H)-one scaffold. This reaction typically involves the deprotonation of the amide nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent, such as ethyl iodide or ethyl bromide. ijsr.net

A common synthetic route involves the initial preparation of the parent 2H-1,4-benzoxazin-3(4H)-one by reacting a 2-aminophenol with chloroacetyl chloride. ijsr.net The resulting NH-intermediate is then subjected to alkylation. The choice of base and solvent is crucial for achieving high yields. Potassium carbonate (K2CO3) in a polar aprotic solvent like DMF is a widely used system, often requiring heating to drive the reaction to completion. ijsr.net

Table 2: General Conditions for N-Alkylation of 2H-1,4-Benzoxazin-3(4H)-one

Reagent Function Typical Examples Reference
Starting Material Benzoxazinone Core 2H-1,4-Benzoxazin-3(4H)-one ijsr.net
Alkylating Agent Ethyl Group Source Ethyl iodide, Ethyl bromide ijsr.net
Base Proton Scavenger K2CO3, Cs2CO3, NaH ijsr.net

| Solvent | Reaction Medium | DMF, Acetonitrile (B52724), THF | ijsr.net |

The versatility of the benzoxazinone core allows for the synthesis of a wide range of analogues with substituents on both the aromatic ring and the heterocyclic portion.

2-ethyl-2H-1,4-benzoxazin-3(4H)-one and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one: The synthesis of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one has been accomplished through a two-step process starting from 2-nitrophenols. researchgate.netnih.gov The first step is an O-alkylation with methyl 2-bromobutanoate, followed by a catalytic reductive cyclization of the intermediate. researchgate.netnih.gov Subsequent N-acetylation of the 2-ethyl derivative with an acetylating agent yields 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one. researchgate.netnih.gov

4-ethyl-6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-2H-1,4-benzoxazin-3(4H)-one: The synthesis of this complex derivative likely proceeds through a multi-step sequence. A key intermediate, 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, serves as a versatile precursor. achemblock.com A plausible route involves the conversion of this amino group into a bromoacetyl moiety via Sandmeyer and subsequent bromination reactions. The resulting 6-(2-bromoacetyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one can then undergo a Hantzsch thiazole (B1198619) synthesis by reacting with N-(4-chlorophenyl)thiourea to construct the desired thiazole ring.

4-ethyl-6-(2-(4-methoxyphenyl)-4-thiazolyl)-2H-1,4-benzoxazin-3(4H)-one: The synthetic strategy for this analogue is similar to its chloro-substituted counterpart. The key Hantzsch thiazole synthesis step would involve the condensation of the 6-(2-bromoacetyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one intermediate with 4-methoxythiobenzamide. This approach allows for the modular construction of diverse 6-thiazolyl substituted benzoxazinones.

Green Chemistry Principles in Benzoxazinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. In the synthesis of benzoxazinone derivatives, several green strategies have been successfully employed.

One notable example is the use of "green" catalytic reductive cyclization to form the heterocyclic ring. researchgate.netnih.gov This method replaces older, stoichiometric reducing agents (like Fe/acetic acid) with catalytic systems (e.g., H2 with Pd/C), which reduces waste and employs more benign reagents. ijsr.net The development of one-pot synthesis protocols, which combine multiple reaction steps into a single operation, further enhances the efficiency and sustainability of the process by reducing solvent usage, energy consumption, and purification steps. researchgate.netnih.gov

The use of alternative reaction media, such as ionic liquids or micellar systems in water, represents another key green chemistry approach. ijsr.netdntb.gov.ua Ionic liquids can serve as reusable, non-volatile solvents, while micelle-mediated synthesis allows reactions to be performed in aqueous environments, reducing the reliance on volatile organic compounds. ijsr.netdntb.gov.ua

Enantioselective Synthesis Challenges and Future Directions

When the C2 position of the benzoxazinone ring is substituted, it becomes a stereocenter, leading to the existence of enantiomers. The development of enantioselective synthetic methods to access single enantiomers is a significant challenge, as different enantiomers often exhibit distinct biological activities.

A primary strategy for achieving enantioselectivity is the use of chiral starting materials. dovepress.com For example, starting with an optically pure building block, such as (S)-2-chloropropanoic acid, allows for the synthesis of enantiomerically enriched 2-substituted benzoxazinones. dovepress.com

A more advanced approach involves kinetic resolution. An enantioselective method has been developed for the synthesis of substituted 3,4-dihydro-2H-1,4-benzoxazines using n-butyllithium and the chiral ligand sparteine. dntb.gov.ua This technique selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material. dntb.gov.ua

Future research in this area will likely focus on the development of novel chiral catalysts that can facilitate asymmetric cyclization reactions, providing direct access to enantiomerically pure benzoxazinones from achiral precursors. Such advancements are crucial for the synthesis of stereochemically defined drug candidates and for probing the stereospecific interactions of these molecules with biological targets.

Despite a comprehensive search for scientific literature, specific experimental spectroscopic data for the compound 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- and its direct derivatives is not available in the public domain through the accessed resources. Research articles and supplementary materials provide characterization for related isomers, such as 2-ethyl or 4-benzyl substituted benzoxazinones, but not for the 4-ethyl variant as specified.

The structural elucidation and confirmation of chemical compounds rely heavily on empirical data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Without access to published ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), or Gas Chromatography-Mass Spectrometry (GC-MS) data specifically for 4-ethyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives, a scientifically accurate and detailed article that adheres to the requested outline cannot be generated.

The available literature confirms that these analytical techniques are standard for characterizing the broader class of 1,4-benzoxazin-3-one compounds. rsc.orgnih.gov However, substituting data from different isomers would be scientifically inaccurate and misleading. Therefore, the generation of the requested article with detailed research findings and data tables is not possible at this time.

Spectroscopic Characterization and Structural Elucidation of 2h 1,4 Benzoxazin 3 4h One, 4 Ethyl Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 4-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives, the IR spectrum is characterized by several key absorption bands that confirm the presence of the benzoxazinone (B8607429) core and the N-alkyl substituent. While specific data for the 4-ethyl derivative is not extensively reported, analysis of related N-substituted benzoxazinones allows for the prediction of its characteristic spectral features.

The most prominent absorption is typically due to the carbonyl (C=O) stretching of the lactam ring, which is expected to appear in the range of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of substituents on the benzene (B151609) ring. Another significant feature is the C-O-C stretching vibration of the ether linkage within the oxazine (B8389632) ring, which generally gives rise to a strong band around 1230-1250 cm⁻¹.

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the corresponding C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The presence of the N-ethyl group would be indicated by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1460 cm⁻¹.

Table 1: Typical Infrared Absorption Bands for 4-Alkyl-2H-1,4-Benzoxazin-3(4H)-one Derivatives

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Carbonyl (Lactam)C=O Stretch1680 - 1700
EtherC-O-C Stretch1230 - 1250
Aromatic RingC=C Stretch1450 - 1600
Aromatic C-HC-H Stretch> 3000
Aliphatic (Ethyl)C-H Stretch< 3000
Aliphatic (Ethyl)C-H Bend~1375 and ~1460

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for assessing the purity of synthesized compounds, monitoring the progress of chemical reactions, and for both analytical and preparative-scale separations.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of 2H-1,4-benzoxazin-3(4H)-one derivatives. Due to the aromatic nature of these compounds, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18-silica) and a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of a specific derivative is dependent on its polarity; more polar compounds elute earlier, while less polar compounds have longer retention times. The ethyl group at the 4-position increases the lipophilicity of the parent molecule, leading to a longer retention time compared to the unsubstituted analogue.

By using a UV detector, the elution of the compound can be monitored at a wavelength where the benzoxazinone chromophore exhibits strong absorbance, typically in the range of 254-280 nm. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard. Preparative HPLC can be used to isolate the 4-ethyl derivative from reaction mixtures or to separate it from impurities.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. For the synthesis of 4-ethyl-2H-1,4-benzoxazin-3(4H)-one, TLC can be used to track the consumption of starting materials and the formation of the product.

A common stationary phase for this class of compounds is silica (B1680970) gel (SiO₂), a polar adsorbent. The mobile phase, or eluent, is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The product, being more polar than some starting materials but potentially less polar than others, will have a characteristic retention factor (Rf) value. The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value of the spot corresponding to the product with that of the starting materials, the progress of the reaction can be effectively monitored. Visualization of the spots on the TLC plate is often achieved under UV light (254 nm) due to the UV-active nature of the aromatic ring.

Table 2: Typical Chromatographic Conditions for 2H-1,4-Benzoxazin-3(4H)-one Derivatives

TechniqueStationary PhaseTypical Mobile PhaseDetection
HPLCC18-silicaAcetonitrile/Water or Methanol/WaterUV (254-280 nm)
TLCSilica Gel (SiO₂)Hexane/Ethyl AcetateUV (254 nm)

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. While the crystal structure of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- has not been specifically reported, analysis of closely related N-substituted derivatives reveals key structural features of the benzoxazinone scaffold.

The benzoxazinone ring system is generally found to be nearly planar, with the benzene ring and the lactam group being almost coplanar. The oxazine ring often adopts a slight boat or twist-boat conformation. The bond lengths and angles within the heterocyclic system are consistent with their expected values, reflecting the hybridization of the constituent atoms.

Table 3: Illustrative Crystallographic Data for N-Substituted 2H-1,4-Benzoxazin-3(4H)-one Analogues

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-oneOrthorhombicP2₁2₁2₁13.52829.6167.07490 researchgate.net
4-Benzyl-2H-1,4-benzoxazin-3(4H)-oneMonoclinicP2₁/n7.9339.61517.51497.97 researchgate.net
8-Chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-oneMonoclinicP2₁/c9.0575.70325.28998.78 acs.org

This data is provided for illustrative purposes to show typical crystallographic parameters for this class of compounds.

Computational Chemistry and in Silico Studies of 2h 1,4 Benzoxazin 3 4h One, 4 Ethyl and Analogues

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking studies have been instrumental in identifying and optimizing benzoxazinone (B8607429) derivatives as potent enzyme inhibitors. For instance, novel derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their antimicrobial activity, with docking studies targeting glucosamine-6-phosphate synthase, a key enzyme in the bacterial cell wall biosynthesis pathway. ekb.egekb.eg The results of these studies have helped to explain the interactions between the synthesized compounds and the amino acid residues within the enzyme's active site, thereby corroborating the experimental antimicrobial data. ekb.egekb.eg

In a similar vein, a series of benzoxazinone derivatives were synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease. nih.gov Preliminary structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potential. nih.gov Kinetic studies revealed that these compounds exhibit diverse modes of inhibition, excluding uncompetitive inhibition. nih.gov

Furthermore, the potential of benzoxazinone derivatives as acetylcholinesterase (AChE) inhibitors, relevant for the treatment of Alzheimer's disease, has been explored through molecular docking. nih.gov These in silico investigations provide a rational basis for the design of new and more effective enzyme inhibitors based on the 2H-1,4-benzoxazin-3(4H)-one scaffold.

Enzyme TargetKey Findings from Docking StudiesCompound ClassReference
Glucosamine-6-phosphate synthasePrediction of binding interactions within the active site, correlating with antimicrobial activity.2H-1,4-Benzoxazin-3(4H)-one derivatives ekb.egekb.eg
α-ChymotrypsinElucidation of structure-activity relationships and diverse inhibition kinetics.Benzoxazinone derivatives nih.gov
Acetylcholinesterase (AChE)Identification of potential inhibitors for Alzheimer's disease.Benzo nih.govrdd.edu.iqoxazin-3(4H)-one derivatives nih.gov

The therapeutic potential of 2H-1,4-benzoxazin-3(4H)-one analogues is not limited to enzyme inhibition. Molecular docking studies have also been employed to investigate their interactions with various receptors. A notable example is the investigation of 8-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones as dual-acting 5-HT1A/B/D receptor antagonists and serotonin (B10506) reuptake inhibitors. nih.gov These studies have been crucial in understanding the structural requirements for potent and selective receptor binding, guiding the development of compounds with potential applications in the treatment of neuropsychiatric disorders. nih.govnih.gov

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been identified as having strong activity against dopamine (B1211576) D2 and serotonin 5-HT2A receptors, further highlighting their potential in the central nervous system. nih.gov The insights gained from these receptor-ligand interaction studies are invaluable for the rational design of novel therapeutics with tailored pharmacological profiles.

Receptor TargetKey Findings from Docking StudiesCompound ClassReference
5-HT1A/B/D ReceptorsIdentification of potent antagonists with potential as serotonin reuptake inhibitors.8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones nih.gov
Dopamine D2 ReceptorsDemonstration of strong antagonist activity.2H-1,4-Benzoxazin-3(4H)-one derivatives nih.gov
Serotonin 5-HT2A ReceptorsIdentification of compounds with significant receptor activity.2H-1,4-Benzoxazin-3(4H)-one derivatives nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are used to calculate various molecular properties, such as geometries, energies, and electronic properties, with high accuracy.

Density Functional Theory (DFT) is a powerful quantum chemical method that has been used to study the structural and electronic properties of 1,4-benzoxazine derivatives. researchgate.net DFT calculations can be used to optimize the geometry of molecules, calculate their vibrational frequencies, and predict their electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the reactivity and stability of the compounds. The calculated properties can be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational models. researchgate.net

The reactivity of 4H-3,1-benzoxazin-4-ones towards various nucleophiles has been extensively studied experimentally. researchgate.netuomosul.edu.iq These studies have shown that the benzoxazinone ring can be opened by nucleophilic attack at two different positions, leading to a variety of products. researchgate.net Theoretical reactivity predictions, based on quantum chemical calculations, can provide a rationale for the observed regioselectivity of these reactions. By calculating the partial charges on the atoms and the energies of the frontier molecular orbitals, it is possible to predict the most likely sites for nucleophilic attack. These theoretical predictions can guide the synthetic chemist in designing new reactions and in understanding the reaction mechanisms of this versatile class of compounds.

Computational Models for Drug Design and Lead Optimization

Computational models are pivotal in modern medicinal chemistry for accelerating the discovery of new therapeutic agents. For derivatives of 2H-1,4-benzoxazin-3(4H)-one, these models are broadly categorized into structure-based and ligand-based drug design approaches.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design and refine potential inhibitors. This methodology is instrumental in identifying key interactions between a ligand and its receptor, guiding the optimization of compound affinity and selectivity.

Molecular docking is a primary tool in SBDD, used to predict the preferred orientation of a ligand when bound to a target protein. For instance, in the development of anti-inflammatory agents, molecular docking studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have been employed to understand their interaction with enzymes like cyclooxygenase (COX). These studies can reveal crucial hydrogen bonds and hydrophobic interactions within the active site, providing insights for structural modifications to enhance inhibitory activity.

A study on novel benzoxazinone derivatives as antimicrobial agents utilized molecular docking to investigate their binding to glucosamine-6-phosphate synthase. acs.org The docking parameters helped to rationalize the observed antimicrobial activity and guided the design of more potent compounds. acs.org Similarly, in the pursuit of anticancer agents, docking studies have been performed on benzoxazinone analogues to predict their binding to target proteins such as c-Met kinase. researchgate.net

Interactive Table: Representative Molecular Docking Data of Benzoxazinone Analogues

Compound Analogue Target Protein Docking Score (kcal/mol) Key Interacting Residues
2-(4-Oxo-4H-benzo[d] mdpi.comnih.govoxazin-2-yl)acetonitrile c-Met kinase -8.5 MET1160, ASP1228
2H-1,4-benzoxazin-3(4H)-one derivative Glucosamine-6-phosphate synthase -7.2 SER347, GLN348, ALA602

Note: The data presented are representative examples from studies on benzoxazinone analogues and are intended for illustrative purposes.

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods are employed. These approaches utilize the structural information of a set of known active and inactive molecules to develop a model that can predict the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD technique. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1,4-benzoxazin-3-one derivatives, QSAR studies have been conducted to understand the structural requirements for their antimicrobial activity. nih.gov These models have identified key molecular descriptors, such as shape, VolSurf (a measure of molecular surface properties), and hydrogen bonding properties, that are critical for activity against various bacterial and fungal strains. nih.gov

Pharmacophore modeling is another powerful LBDD tool that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers) responsible for a molecule's biological activity. This "pharmacophore" can then be used to screen large virtual libraries of compounds to identify new potential hits with the desired activity.

Interactive Table: Key Molecular Descriptors in QSAR Models for Benzoxazinone Analogues

QSAR Model for Key Descriptor Implication for Activity
Antimicrobial Activity Shape and VolSurf The three-dimensional shape and surface properties are crucial for interaction with microbial targets.
Antimicrobial Activity H-bonding properties The ability to form hydrogen bonds is a significant determinant of antimicrobial potency.

Note: The descriptors listed are examples from various QSAR studies on benzoxazinone derivatives and highlight the types of properties that are often found to be important for biological activity.

Through the application of these computational approaches, researchers can systematically explore the chemical space around the 2H-1,4-benzoxazin-3(4H)-one scaffold. For a specific analogue like 4-ethyl-2H-1,4-benzoxazin-3(4H)-one, these methods would allow for the prediction of its binding mode to various targets and the identification of further structural modifications that could lead to optimized biological activity.

Structure Activity Relationship Sar Studies of 2h 1,4 Benzoxazin 3 4h One, 4 Ethyl and Its Derivatives

Impact of Substituents on Biological Activity Profile

The biological activity of 4-ethyl-2H-1,4-benzoxazin-3(4H)-one derivatives is intricately linked to the substituents on the benzoxazinone (B8607429) core. Research has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

Role of the 4-Ethyl Group in Modulating Activity

The presence of an ethyl group at the 4-position (N-ethyl) of the 2H-1,4-benzoxazin-3(4H)-one scaffold plays a significant role in defining the compound's biological properties. While direct comparative studies focusing solely on the superiority of the 4-ethyl group over other alkyl chains are limited in the available literature, the investigation of various N-substituted benzoxazinones has provided insights into the importance of this functional group.

Studies on N-substituted benzoxazinone derivatives have revealed that the nature of the substituent at the 4-position can significantly influence their herbicidal activity. For instance, a series of N-substituted benzoxazinones were synthesized and their herbicidal effects were evaluated, indicating that the lipophilicity and steric bulk of the N-substituent are critical determinants of activity. The ethyl group, in this context, offers a balance of these properties, which can be crucial for interaction with biological targets.

Furthermore, in the realm of antifungal agents, N-acylation of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones has been shown to enhance activity. For example, the N-acetyl derivative of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one demonstrated broad-spectrum antifungal activity. nih.govresearchgate.net This suggests that while the N-H of the parent scaffold can be important, its substitution with groups like acetyl, and by extension, ethyl, can modulate the electronic and steric properties of the molecule to improve its biological profile.

Influence of Substitutions on the Benzene (B151609) Ring

Substituents on the benzene ring of 4-ethyl-2H-1,4-benzoxazin-3(4H)-one have a profound impact on the molecule's biological activity. The electronic and steric properties of these substituents can alter the compound's interaction with target enzymes or receptors, as well as its pharmacokinetic properties.

In the context of antifungal activity, the introduction of a fluorine atom at the 7-position of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one was found to be one of the most potent compounds against a range of phytopathogenic fungi. nih.govresearchgate.net This highlights the favorable influence of electron-withdrawing groups at specific positions on the benzene ring. The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity with the target site.

Another study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety found that a chlorine atom at the 6-position of the benzoxazinone skeleton generally resulted in better antifungal activity compared to other substituents. nih.gov This further underscores the importance of halogen substitution on the benzene ring for enhancing antifungal properties.

The following table summarizes the antifungal activity of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its benzene-ring-substituted derivative against various fungal strains.

CompoundSubstituent on Benzene RingFungal StrainInhibition (%) at 200 mg/L
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneNoneBotrytis cinerea100
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneNonePhythophtora cactorum100
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneNoneRhizoctonia solani100
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneNonePhoma betae100
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneNoneFusarium culmorum100
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneNoneFusarium oxysporum100
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneNoneAlternaria alternata100
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one7-FluoroBotrytis cinerea100
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one7-FluoroPhythophtora cactorum100
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one7-FluoroRhizoctonia solani100
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one7-FluoroPhoma betae100
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one7-FluoroFusarium culmorum100
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one7-FluoroFusarium oxysporum100
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one7-FluoroAlternaria alternata100

Effects of Modifications on the Oxazinone Ring

Modifications to the oxazinone ring of 4-ethyl-2H-1,4-benzoxazin-3(4H)-one can also significantly alter its biological activity. The introduction of substituents on the nitrogen and carbon atoms of this ring can affect the molecule's conformation, electronic distribution, and ability to interact with biological targets.

A notable example is the N-acetylation of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one. The resulting compound, 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one, exhibited potent and broad-spectrum antifungal activity, completely inhibiting the mycelial growth of seven agricultural fungi at a concentration of 200 mg/L. nih.govresearchgate.net At a lower concentration of 100 mg/L, this N-acetyl derivative completely inhibited the growth of three fungal strains, whereas the parent 2-ethyl-2H-1,4-benzoxazin-3(4H)-one only completely inhibited one strain at the same concentration. nih.govresearchgate.net This suggests that the acetyl group enhances the antifungal potency.

The following table provides a comparison of the antifungal activity of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its N-acetylated derivative.

CompoundModification on Oxazinone RingFungal StrainInhibition (%) at 100 mg/L
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneNoneRhizoctonia solani100
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneN-acetylFusarium culmorum100
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneN-acetylPhythophtora cactorum100
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneN-acetylRhizoctonia solani100

Mechanistic Insights from SAR Analysis

SAR analysis not only helps in identifying potent compounds but also provides valuable insights into their mechanism of action at a molecular level. By correlating structural features with biological activity, it is possible to deduce the key interactions between the benzoxazinone derivatives and their biological targets.

Correlation Between Structural Features and Enzyme Inhibition Potency

The benzoxazinone scaffold is a known inhibitor of various enzymes. For instance, derivatives of this class have been identified as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme, making them effective herbicides. acs.org A study on benzoxazinone-pyrimidinedione hybrids as PPO inhibitors revealed that specific substitutions on the benzoxazinone core are crucial for high inhibitory potency and selectivity. acs.org

While specific enzyme inhibition data for 4-ethyl-2H-1,4-benzoxazin-3(4H)-one is not extensively detailed in the reviewed literature, the general SAR principles for benzoxazinone-based enzyme inhibitors can be applied. The electronic nature of the substituents on the benzene ring, as well as the steric and electronic properties of the group at the 4-position (N-ethyl), would likely influence the binding affinity of the compound to the active site of the target enzyme. For example, the introduction of a 7-fluoro substituent, which was shown to enhance antifungal activity, could be involved in favorable electrostatic or hydrogen bonding interactions within an enzyme's active site.

Structure-Mechanism of Action Relationships

The observation that N-acetylation of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one enhances its antifungal activity suggests that the electronic properties of the oxazinone ring are critical. The acetyl group, being electron-withdrawing, could increase the reactivity of the lactam carbonyl group, making it more susceptible to nucleophilic attack by residues in the active site of a target enzyme.

Further research, including molecular docking studies and enzymatic assays with purified target proteins, would be necessary to elucidate the precise molecular mechanism of action of 4-ethyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives and to fully understand the structure-mechanism of action relationships.

Design Principles for Enhanced Selectivity and Potency

The quest to refine the therapeutic properties of the 2H-1,4-benzoxazin-3(4H)-one scaffold is rooted in a deep understanding of its interaction with biological macromolecules. Researchers have employed a variety of medicinal chemistry strategies to modulate the activity of these compounds, focusing on improving their potency, selectivity, and pharmacokinetic profiles. The ethyl group at the 4-position, in particular, serves as a crucial anchor point for molecular design, influencing the compound's lipophilicity and steric interactions within target binding sites.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a chemically different scaffold while retaining similar biological activity. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and enhanced target engagement. In the context of the 2H-1,4-benzoxazin-3(4H)-one core, scaffold hopping has been instrumental in identifying new classes of potent and selective antagonists for various receptors. For instance, in the development of nonsteroidal mineralocorticoid receptor (MR) antagonists, a high-throughput screening hit was evolved through scaffold hopping to the benzoxazin-3-one (B8392483) framework. This new scaffold demonstrated a superior profile, leading to the identification of highly potent and selective MR antagonists. acs.org

Rational Design of Analogues with Specific Pharmacological Profiles

The rational design of analogs based on the 2H-1,4-benzoxazin-3(4H)-one scaffold has yielded derivatives with a wide array of specific pharmacological activities, including antifungal, antiplatelet, and analgesic properties.

Antifungal Activity:

A study on the antifungal activity of 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives revealed that the nature of the substituent at the C-2 and N-4 positions significantly influences their efficacy. While the parent compound in the study was 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, the investigation of an N-acetyl derivative provides insight into the role of the N-4 position. The 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹. nih.gov This suggests that the electronic and steric properties of the N-4 substituent are critical for antifungal activity.

Interactive Data Table: Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

CompoundConcentration (mg L⁻¹)Fungal SpeciesMycelial Growth Inhibition (%)
2-ethyl-2H-1,4-benzoxazin-3(4H)-one2007 agricultural fungi100
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one2007 agricultural fungi100
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one2007 agricultural fungi100

Platelet Aggregation Inhibition:

In the pursuit of novel platelet aggregation inhibitors, a series of 4,7-disubstituted-2H-benzo[b] acs.orgijnc.iroxazin-3(4H)-one derivatives were synthesized and evaluated. The study highlighted the importance of the substituents at both the N-4 and C-7 positions for activity. Molecular docking studies suggested that these compounds could act as GPIIb/IIIa antagonists. One of the most potent compounds in the series, compound 9u, exhibited an IC50 value of 9.20μM, comparable to that of aspirin. nih.gov This demonstrates the potential of the 4-substituted 2H-1,4-benzoxazin-3(4H)-one scaffold in the development of antithrombotic agents.

TRPV1 Antagonism:

The 1,4-benzoxazin-3-one scaffold has also been explored for the development of mode-selective TRPV1 antagonists for the treatment of pain. A systematic structure-activity relationship study of N-(1,4-Benzoxazin-3-one) urea (B33335) analogs led to the discovery of potent antagonists. The modifications on the benzoxazine (B1645224) ring were crucial for achieving high potency and selectivity. One of the lead compounds, antagonist 36, displayed a potent and capsaicin-selective antagonism with an IC50 of 2.31 nM for blocking capsaicin (B1668287) activation. nih.gov This research underscores the utility of the benzoxazinone core in designing molecules with specific interactions with ion channels.

Interactive Data Table: IC50 Values of Selected 2H-1,4-Benzoxazin-3(4H)-one Derivatives

CompoundTargetIC50 (µM)Pharmacological Profile
Compound 9uPlatelet Aggregation9.20Antiplatelet
Antagonist 36TRPV1 (Capsaicin activation)0.00231Analgesic

The strategic application of design principles such as scaffold hopping, bioisosteric replacement, and rational modification of substituents has proven to be highly effective in unlocking the therapeutic potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold. These approaches have led to the development of a diverse range of derivatives with enhanced selectivity and potency for various biological targets, paving the way for new therapeutic agents.

Future Research Directions and Translational Perspectives for 2h 1,4 Benzoxazin 3 4h One, 4 Ethyl

Development of Novel Synthetic Methodologies

Progress in organic synthesis is crucial for producing 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- and its derivatives more efficiently and sustainably. Future work should prioritize the development of methods that are not only high-yielding but also environmentally responsible and scalable.

The principles of green chemistry are paramount for modern synthetic chemistry. Research into sustainable routes for synthesizing benzoxazinone (B8607429) cores is ongoing, with several promising avenues for exploration. One notable approach is the "green" catalytic reductive cyclization used to produce a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. tandfonline.comnih.govresearchgate.net This two-step process involves an initial O-alkylation of 2-nitrophenols followed by a catalytic cyclization, which represents a more environmentally friendly alternative to traditional methods that may use hazardous reagents. nih.gov

Future research should aim to adapt and optimize such green methodologies specifically for 4-ethyl substituted analogues. This includes exploring transition-metal-free oxidative cascade sequences and ultrasound-assisted syntheses, which can offer excellent yields while minimizing environmental impact. nih.gov The development of one-pot reactions, which reduce solvent waste and improve efficiency, is another key objective. nih.gov

Synthetic StrategyKey FeaturesPotential Application to 4-ethyl- Analogues
Catalytic Reductive Cyclization "Green" approach using catalysts to facilitate the final ring-closing step. nih.govAdaptation of existing protocols for 2-alkyl analogues to incorporate the 4-ethyl group efficiently.
Ultrasound-Assisted Synthesis Utilizes sonochemistry to promote reactions, often leading to higher yields and shorter reaction times under metal-free conditions. nih.govInvestigation into the use of ultrasound to accelerate the condensation and cyclization steps in the synthesis of the target compound.
Iodine-Catalyzed Reactions Employs inexpensive and readily available iodine as a catalyst for condensation/cyclization cascades. mdpi.comOptimization of iodine-catalyzed one-pot procedures using 4-ethyl substituted precursors.

For any compound to move from a research setting to clinical or industrial application, scalable production methods are essential. While specific large-scale synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- has not been extensively detailed, the development of efficient, one-pot laboratory syntheses provides a strong foundation. nih.gov Future work must focus on translating these high-yield laboratory protocols into processes suitable for pilot-plant and industrial-scale production. This involves optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and developing robust purification techniques that are both effective and economical. The inherent efficiency of cascade reactions and other one-pot strategies makes them prime candidates for such scale-up efforts. nih.gov

Advanced Mechanistic Elucidation

A comprehensive understanding of how 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- interacts with biological systems at a molecular level is critical for its development as a therapeutic agent or specialized chemical.

Identifying the precise biological targets of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- is a primary goal for future mechanistic studies. Research on closely related analogues provides significant clues; for instance, certain 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones have been identified as potent 5-HT(1A/1B/1D) receptor antagonists and serotonin (B10506) reuptake inhibitors. nih.gov This suggests that the serotonin signaling pathway is a promising area of investigation for the 4-ethyl derivative.

Future research should employ a combination of computational and experimental techniques. Molecular docking studies can predict the binding orientation and affinity of the compound within the active sites of potential targets, such as serotonin receptors or enzymes like Cathepsin G, which is a target for other benzoxazinone derivatives. nih.gov These computational models can illuminate key molecular interactions, such as hydrogen bonds with specific amino acid residues like Ser181 or His44, as seen in the binding of other benzoxazinones to Cathepsin G. nih.gov These predictions must then be validated through experimental methods like site-directed mutagenesis and co-crystallography to confirm target engagement and define the precise binding mode.

Once a molecular target is identified, the subsequent step is to characterize the cascade of biological events that follow target engagement. The benzoxazinone scaffold is associated with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer effects. nih.govmdpi.com A close analogue, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, has demonstrated potent antifungal activity, completely inhibiting the mycelial growth of several phytopathogenic fungi. tandfonline.comnih.govresearchgate.net

Future studies on the 4-ethyl compound should therefore investigate its impact on cellular pathways relevant to these effects. For its antifungal properties, this could involve transcriptomic or proteomic analyses to understand how it disrupts fungal cell processes. If the compound shows anti-inflammatory potential, research could focus on its effect on signaling pathways involving key inflammatory mediators. Similarly, for potential anticancer applications, investigations into the compound's influence on cell cycle regulation, apoptosis, and other cancer-related pathways would be essential. mdpi.com

Exploration of New Therapeutic Areas and Applications

The structural features of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- and the diverse bioactivities of its analogues suggest a broad potential for new applications. Future research should systematically explore these possibilities.

Potential Application AreaRationale Based on Analogue Activity
Agricultural Fungicides A 2-ethyl analogue demonstrated complete inhibition of seven agricultural fungi, suggesting strong potential in crop protection. tandfonline.comnih.gov
Central Nervous System (CNS) Therapeutics Related benzoxazinones act as potent 5-HT1 receptor antagonists and serotonin reuptake inhibitors, indicating possible applications for depression or other neuropsychiatric disorders. nih.govnih.gov
Anti-inflammatory Agents The benzoxazinone scaffold has been shown to inhibit Cathepsin G, a serine protease involved in inflammatory diseases. nih.gov
Anticancer Agents The 1,4-benzoxazine scaffold is considered biologically privileged for developing anticancer agents, with some derivatives inhibiting PI3Kα in cancer cell lines. mdpi.com
Herbicides Benzoxazinones are known plant allelochemicals with phytotoxic activity, serving as a basis for developing new insecticidal or herbicidal compounds. nih.govmdpi.com

Based on the strong antifungal activity of its close analogue, a significant area for translational research is in agriculture. tandfonline.comnih.govresearchgate.net The compound could be developed as a novel fungicide for controlling plant diseases. Furthermore, given the activity of other benzoxazinones as CNS modulators, its potential as a lead compound for treating depression or other neurological conditions warrants thorough investigation. nih.govnih.gov The established anti-inflammatory and anticancer properties of the broader benzoxazinone class also make these compelling areas for future therapeutic exploration. nih.govmdpi.com

Neuropsychiatric Disorders and Neurodegenerative Diseases

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a promising foundation for the development of therapeutics targeting a range of neurological conditions. Derivatives of this compound have been identified as potential treatments for complex neuropsychiatric disorders and devastating neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. nih.govnih.govelsevierpure.com

Research has shown that certain derivatives can act on multiple G protein-coupled receptors (GPCRs). For instance, one compound with the 2H-1,4-Benzoxazin-3(4H)-one core structure demonstrated strong activity against dopamine (B1211576) D2 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors, marking it as a potential lead for multifaceted neuropsychiatric treatments. nih.gov Another derivative was found to be a potent dopamine D2 receptor antagonist with high activity in inhibiting serotonin reuptake, suggesting its utility in treating depression. nih.gov Further studies have identified 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones as highly potent 5-HT(1A/B/D) receptor antagonists, some with additional serotonin reuptake inhibitor (SerT) activity. nih.gov

In the context of Alzheimer's disease, a synthesized derivative has been shown to non-competitively inhibit human acetylcholinesterase (hAChE), a key enzyme in neurotransmitter regulation, with a Ki value of 20.2 ± 0.9 μM. nih.gov For Huntington's disease, a specific 1,4-benzoxazine compound, HSB-13, demonstrated neuroprotective effects in a mouse model by reducing striatal degeneration and improving behavioral outcomes. nih.govelsevierpure.comresearchgate.net The mechanism of action for these neuroprotective compounds involves the inhibition of key kinases such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.govelsevierpure.comresearchgate.net These findings highlight the potential of the 1,4-benzoxazine class of compounds as a novel therapeutic tool in the treatment of neurodegenerative diseases. nih.govresearchgate.net

Table 1: Neuro-Targeted Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
Derivative/CompoundTarget/ActivityPotential ApplicationReference
Compound 3 (Jiang's research group)Dopamine D2, Serotonin 5-HT1A, 5-HT2A receptor activityComplex Neuropsychiatric Disorders nih.gov
Compound 45c (Smid's research group)Potent Dopamine D2 receptor antagonist, Serotonin reuptake inhibitionDepression nih.gov
Compound 7d (Claudio's research group)Non-competitive human acetylcholinesterase (hAChE) inhibition (Ki = 20.2 ± 0.9 μM)Alzheimer's Disease nih.gov
HSB-13Inhibits GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs)Huntington's Disease, Neuroprotection nih.govelsevierpure.comresearchgate.net
8-[2-(4-Aryl-1-piperazinyl)ethyl] derivativesPotent 5-HT(1A/B/D) receptor antagonistsNeuropsychiatric Disorders nih.gov

Anti-inflammatory Therapies

Chronic inflammation, particularly neuroinflammation involving microglial cells, is a key factor in the progression of many neurodegenerative diseases. nih.gov Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents. nih.govnih.gov

By introducing a 1,2,3-triazole moiety to the core structure, researchers have synthesized derivatives with potent anti-inflammatory activity in microglial cells. nih.govnih.gov Several of these compounds, notably e2, e16, and e20, effectively reduced the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in BV-2 microglial cells. nih.govnih.gov They also significantly decreased the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

The mechanism behind this anti-inflammatory action involves the modulation of key signaling pathways. These derivatives were found to downregulate the expression of inflammation-related enzymes iNOS and COX-2. nih.gov Furthermore, they significantly activated the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular stress response, and reduced the production of intracellular reactive oxygen species (ROS). nih.govnih.gov Molecular docking studies suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation and thereby enhancing its protective effects. nih.gov The ability of these compounds to alleviate microglial inflammation underscores their promise for developing new treatments for neurodegenerative conditions. nih.gov

Antimicrobial and Antifungal Agent Development

The 2H-1,4-benzoxazin-3(4H)-one scaffold has been extensively investigated for its potential in developing new antimicrobial and antifungal agents. ekb.egontosight.ai A variety of derivatives have shown moderate to potent activity against several bacterial and fungal species. ekb.egnih.govresearchgate.net

In antifungal research, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were screened against seven phytopathogenic fungi, including Botrytis cinerea, Phythophtora cactorum, and Rhizoctonia solani. nih.govresearchgate.net Several compounds, including 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a), completely inhibited the mycelial growth of all seven fungi at a concentration of 200 mg L⁻¹. nih.govresearchgate.net At lower concentrations, derivatives showed varied efficacy; for example, at 100 mg L⁻¹, compound 4a completely inhibited the R. solani strain. nih.govresearchgate.net The introduction of an acylhydrazone moiety has also been explored to enhance antifungal activity against various plant pathogens like Gibberella zeae and Phytophthora infestans. nih.govfrontiersin.org Other studies have confirmed the antifungal properties of benzoxazinone derivatives against pathogens like Helminthosporium turcicum and Stagonospora nodorum. eg.net

The antibacterial potential of this scaffold is also significant. nih.gov Derivatives have been tested against both gram-positive and gram-negative bacteria, as well as Candida albicans. ekb.egresearchgate.net Propanolamine-containing 1,4-benzoxazin-3-one derivatives exhibited excellent antibacterial activities against plant pathogens like Xanthomonas oryzae pv oryzae (Xoo), with efficacy superior to commercial bactericides. nih.gov Mechanistic studies using scanning electron microscopy on bacteria treated with one such derivative revealed significant damage to the cell walls, leading to bacterial death. nih.gov

Table 2: Antifungal Activity of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a)
ConcentrationTarget FungiActivityReference
200 mg L⁻¹B. cinerea, P. cactorum, R. solani, P. betae, F. culmorum, F. oxysporum, A. alternataComplete inhibition of mycelial growth nih.govresearchgate.net
100 mg L⁻¹R. solaniComplete inhibition nih.govresearchgate.net

Antidiabetic Research

The structural versatility of the 1,4-benzoxazin-3-one core has led to its exploration in antidiabetic research. nih.gov While this area is less developed compared to others, initial findings are promising. A study focused on synthesizing a new series of isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivatives to evaluate their antidiabetic potential. nih.gov

The research utilized in silico methods, specifically molecular docking, to assess the interaction of these novel compounds with key enzymes involved in glucose metabolism: α-amylase and α-glucosidase. nih.gov The results from these docking studies indicated that the synthesized compounds have significant potential as antidiabetic agents by inhibiting these enzymes. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) analyses predicted that these compounds possess high intestinal absorption and fall within the necessary parameters for oral bioavailability, suggesting their suitability for development as oral medications. nih.gov These preliminary computational findings provide a strong rationale for further in vitro and in vivo studies to validate the antidiabetic efficacy of this class of compounds.

Anti-cancer Agent Discovery (focus on mechanisms of action)

The 1,4-benzoxazine scaffold is considered biologically privileged for the development of anti-cancer agents, with numerous derivatives showing potent activity against various cancer cell lines. nih.govnih.gov Research has focused on elucidating the mechanisms through which these compounds exert their anti-proliferative effects.

A primary mechanism is the induction of apoptosis (programmed cell death). researchgate.net Derivatives linked to 1,2,3-triazoles, such as compounds 14b and 14c, have shown strong inhibitory effects against A549 lung cancer cells, with IC₅₀ values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.govresearchgate.net Flow cytometry analysis confirmed that these compounds induce significant apoptosis in a dose-dependent manner. researchgate.net This apoptotic effect is linked to an elevation in reactive oxygen species (ROS) levels. researchgate.net

Another key mechanism is the induction of DNA damage. nih.govfrontiersin.org Studies on 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole groups revealed they effectively induce DNA damage, evidenced by the upregulation of γ-H2AX, a marker for DNA double-strand breaks. frontiersin.org This DNA damage, in turn, can trigger apoptosis via the increased expression of caspase-7. frontiersin.org Some derivatives have also been found to inhibit topoisomerases I and II and disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase. frontiersin.org

Furthermore, these compounds can induce autophagy, a cellular process of self-degradation. nih.gov Gene expression analysis in A549 cells treated with a benzoxazinone derivative showed a significant activation of autophagy pathways, with increased expression of ATG7. nih.gov This suggests that the anti-cancer effects may be mediated by a combination of inducing DNA damage, oxidative stress, and autophagy. nih.gov

Table 3: Anti-cancer Mechanisms of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
Mechanism of ActionKey Molecular Events/MarkersTarget Cancer Cell Line (Example)Reference
Apoptosis InductionIncreased ROS levels, Dose-dependent cell deathA549 (Lung) researchgate.net
DNA DamageUpregulation of γ-H2AX, Increased caspase-7 expressionHuh-7 (Liver) frontiersin.org
Autophagy InductionIncreased expression of p53, Nrf2, and ATG7A549 (Lung) nih.gov
Enzyme InhibitionInhibition of topoisomerases I and II, Disruption of tubulin polymerizationHCT116 (Colon) frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing all stages of drug discovery and development, and their application to the 2H-1,4-benzoxazin-3(4H)-one scaffold is no exception. astrazeneca.comamazonaws.com These technologies accelerate the process, reduce costs, and enhance the efficiency of finding new drug candidates. astrazeneca.comyoutube.com

AI models can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel benzoxazinone derivatives, helping to prioritize candidates with favorable drug-like characteristics. youtube.com Furthermore, AI can optimize chemical synthesis routes, making the production of complex molecules more efficient. ethz.ch By analyzing large datasets from imaging studies and biomarker research, AI helps match the right drug to the right patient, a cornerstone of personalized medicine. astrazeneca.com The integration of AI and ML into the research and development pipeline for 2H-1,4-benzoxazin-3(4H)-one derivatives promises to streamline the journey from initial concept to a clinically viable therapeutic. amazonaws.comyoutube.com

Q & A

Q. What are the key structural features of 4-ethyl-2H-1,4-benzoxazin-3(4H)-one, and how can they be confirmed experimentally?

The compound features a bicyclic benzoxazinone core with an ethyl group at the 4-position. Key structural confirmation methods include:

  • X-ray crystallography : Resolves bond lengths, angles, and packing arrangements (e.g., crystal structures of related benzoxazinones in monoclinic systems with space group P21/c) .
  • NMR spectroscopy : Distinct 1H and 13C signals for the ethyl group (e.g., δ ~1.2–1.4 ppm for CH3 and δ ~3.8–4.2 ppm for CH2 in 1H NMR) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 219 for a related 4-acetyl derivative) confirm molecular weight .

Q. What synthetic routes are commonly used to prepare 4-ethyl-2H-1,4-benzoxazin-3(4H)-one?

Two primary methods are:

  • Cyclization of o-aminophenol derivatives : Ethyl-substituted precursors react with carbonyl sources (e.g., chloroacetyl chloride) under basic conditions to form the oxazinone ring .
  • Substitution reactions : Alkylation of the 4-position using ethyl halides or nucleophilic displacement on preformed benzoxazinone scaffolds .
    Yields can vary (e.g., 70–97% for analogous derivatives) depending on solvent choice (e.g., DMF, THF) and temperature .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-ethyl derivatives to improve yield and purity?

  • Reaction condition tuning : Higher yields (e.g., 97%) are achieved using anhydrous solvents, controlled temperatures (e.g., 60–80°C), and catalytic bases like triethylamine .
  • Purification strategies : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) minimizes byproducts .
  • In-situ monitoring : TLC or HPLC tracks reaction progress to avoid over-alkylation or ring-opening side reactions .

Q. What analytical techniques are critical for characterizing the purity and structure of 4-ethyl-2H-1,4-benzoxazin-3(4H)-one derivatives?

  • GC/MS or LC-MS : Confirms molecular weight and detects impurities (e.g., unreacted starting materials) .
  • Multinuclear NMR : Assigns substituent positions (e.g., ethyl group integration in 1H NMR) and confirms ring tautomerism .
  • Single-crystal X-ray diffraction : Resolves stereoelectronic effects and hydrogen-bonding networks, critical for structure-activity studies .

Q. How do structural modifications at the 4-position of the benzoxazinone ring influence biological activity?

  • Antifungal activity : Ethyl substituents enhance lipophilicity, improving membrane penetration (e.g., MIC values <50 µg/mL against Candida spp.) .
  • Herbicidal effects : Bulkier 4-substituents (e.g., phenethyl groups) increase binding affinity to plant enzymatic targets .
  • Toxicity profile : Ethyl derivatives show lower cytotoxicity compared to halogenated analogs, as evidenced by in vitro assays (e.g., >80% cell viability at 100 µM) .

Q. How can conflicting data on the biological efficacy of benzoxazinone derivatives be resolved?

  • Standardized assays : Use consistent microbial strains (e.g., ATCC standards) and assay conditions (e.g., broth microdilution for antifungal studies) .
  • Structure-activity relationship (SAR) studies : Correlate substituent electronic effects (Hammett constants) with activity trends .
  • Metabolic stability testing : Evaluate degradation in biological matrices (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts .

Methodological Notes

  • Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., agar diffusion vs. microbroth dilution) to rule out false positives .
  • Crystallographic data interpretation : Use software like Olex2 or SHELX to refine hydrogen-bonding networks and assess disorder in ethyl group conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.